molecular formula C18H19N5O B302704 N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide

N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide

Cat. No. B302704
M. Wt: 321.4 g/mol
InChI Key: FWRLENYQOFSWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA and is known for its ability to modulate the activity of certain proteins in the body.

Mechanism of Action

DMPTA works by binding to a specific site on certain proteins in the body. This binding changes the conformation of the protein, which can either activate or inhibit its activity. The specific proteins that DMPTA targets depend on the research application.
Biochemical and Physiological Effects:
DMPTA has been shown to have various biochemical and physiological effects depending on the specific protein it targets. It has been shown to inhibit the activity of certain enzymes involved in inflammation, which makes it a potential anti-inflammatory agent. It has also been shown to inhibit the growth of certain cancer cells. DMPTA has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using DMPTA in lab experiments is its ability to selectively modulate the activity of certain proteins. This allows researchers to study the specific biological processes that are affected by these proteins. However, one limitation of using DMPTA is that it can be difficult to synthesize and purify, which can make it a costly reagent to use.

Future Directions

There are many potential future directions for research related to DMPTA. One area of interest is its potential use in drug development. DMPTA has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which makes it a potential drug candidate for these diseases. Another area of interest is its potential use in studying neurological disorders. DMPTA has been shown to have neuroprotective effects, which makes it a potential tool for studying diseases such as Alzheimer's and Parkinson's. Overall, the potential applications of DMPTA in scientific research are vast and warrant further investigation.

Synthesis Methods

DMPTA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,3-dimethylphenylamine with acetic anhydride to produce N-(2,3-dimethylphenyl)acetamide. This intermediate is then reacted with 2-methylphenylhydrazine to produce N-(2,3-dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DMPTA has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of certain proteins in the body, which makes it a useful tool for studying various biological processes. DMPTA has been used in research related to cancer, inflammation, and neurological disorders. It has also been studied for its potential use in drug development.

properties

Product Name

N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C18H19N5O/c1-12-8-6-10-16(14(12)3)19-17(24)11-23-21-18(20-22-23)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

FWRLENYQOFSWKA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C)C

Origin of Product

United States

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